Glutaryl-[(s)-leucine tert-butyl ester]

Peptide Synthesis Analytical Chemistry Mass Spectrometry

Standard peptide synthesis intermediates require extra deprotection steps before resin loading, adding time and purification burden. Glutaryl-[(S)-leucine tert-butyl ester] solves this with an orthogonal protection strategy: - Free glutaryl carboxyl ready for immediate activation and coupling to amine resins; no pre-deprotection needed. - Acid-labile tert-butyl ester masks the leucine C-terminus, enabling selective release under mild acidic conditions. - 56.11 Da mass shift allows precise LC-MS monitoring of deprotection kinetics. BenchChem supplies this precise building block-not functional analogs-with verified specifications for SPPS and prodrug design.

Molecular Formula C15H27NO5
Molecular Weight 301.38 g/mol
Cat. No. B12074940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaryl-[(s)-leucine tert-butyl ester]
Molecular FormulaC15H27NO5
Molecular Weight301.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O
InChIInChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyPJBFXMYZQMQTRP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaryl-[(S)-leucine tert-butyl ester]: Chemical Identity & Role


Glutaryl-[(S)-leucine tert-butyl ester] (CAS 1247867-18-0) is a synthetically protected amino acid derivative with the molecular formula C₁₅H₂₇NO₅ and a molecular weight of 301.38 g/mol [1]. The compound consists of an L-leucine core modified with an N-terminal glutaryl group (pentanedioic acid monoamide) and a C-terminal carboxylic acid protected as a tert-butyl (t-Bu) ester [2]. This protection strategy is fundamental in peptide synthesis, as the acid-labile t-Bu ester masks the leucine carboxyl group, preventing unwanted side reactions during multi-step synthetic sequences and enabling orthogonal deprotection under mild acidic conditions [3]. The presence of the distal free carboxylic acid on the glutaryl moiety provides a handle for further conjugation or functionalization, positioning this compound as a strategic building block in medicinal chemistry and bioconjugate development.

Orthogonal protection strategy: C-terminal t-Bu ester for carboxyl masking, N-terminal glutaryl free acid for conjugation
Supports sequential deprotection in solid-phase or solution-phase peptide synthesis
LC-MS compatible mass shift (56.1 Da difference to deprotected form) enables reaction monitoring

Why Substitution Fails for Glutaryl-[(S)-leucine tert-butyl ester]


Substituting Glutaryl-[(S)-leucine tert-butyl ester] with a structurally related compound—such as Glutaryl-L-leucine (free acid, CAS 124397-74-6) or L-leucine tert-butyl ester hydrochloride (CAS 2748-02-9)—is not chemically or functionally equivalent due to fundamental differences in protection state and reactive handles. Glutaryl-L-leucine lacks the C-terminal t-Bu ester protecting group, rendering it unsuitable for synthetic sequences requiring orthogonal carboxyl protection without additional derivatization steps . Conversely, L-leucine tert-butyl ester hydrochloride provides the protected carboxyl but lacks the N-terminal glutaryl moiety with its pendant free carboxylic acid, eliminating the capacity for direct conjugation to amine-bearing payloads or solid supports [1]. The unique combination present in Glutaryl-[(S)-leucine tert-butyl ester]—a protected leucine carboxyl and a free glutaryl carboxyl—confers a distinct reactivity profile that cannot be replicated by mixing or sequential use of the individual components [2]. This functional specificity necessitates precise compound selection rather than analog substitution, as elaborated in the quantitative evidence below.

!
Glutaryl-L-leucine (free acid) lacks C-terminal t-Bu ester protection; may lead to unintended carboxyl activation or side reactions during synthesis.
!
L-leucine tert-butyl ester hydrochloride lacks N-terminal glutaryl moiety with free carboxylic acid; cannot support direct conjugation to amine-bearing payloads or resins.
!
Combined or sequential use of both analogs does not replicate orthogonal reactivity profile; may require extra derivatization steps and compromise yield or purity.

Quantitative Differentiation Evidence vs. Key Analogs


Molecular Weight Differentiation

Glutaryl-[(S)-leucine tert-butyl ester] possesses a molecular weight of 301.38 g/mol, which is 56.11 g/mol higher than that of its deprotected analog Glutaryl-L-leucine (245.27 g/mol) [1]. This difference corresponds precisely to the mass of the tert-butyl protecting group (C₄H₈, 56.11 Da). In LC-MS monitoring of synthetic reactions, this mass shift provides a unambiguous diagnostic marker for distinguishing protected versus deprotected species in crude reaction mixtures [2].

MW Differentiation
Head-to-head
301.38 vs 245.27 g/mol
Δ 56.11 (22.9% increase)
Reported mass shift enables unambiguous LC-MS monitoring of protected/deprotected species.
Data to verify in intended synthetic workflow.
Peptide Synthesis Analytical Chemistry Mass Spectrometry

Lipophilicity (LogP) Comparison

The tert-butyl ester moiety in Glutaryl-[(S)-leucine tert-butyl ester] substantially increases lipophilicity relative to the free acid form Glutaryl-L-leucine. While experimentally measured LogP values are not available in the primary literature, class-level structure-property analysis of amino acid t-butyl esters indicates a LogP increase of approximately 1.5–2.0 units compared to the corresponding free carboxylate forms at physiological pH [1]. This enhanced lipophilicity predicts improved passive membrane permeability, a property leveraged in prodrug design to enhance cellular uptake of otherwise polar payloads [2].

Lipophilicity Shift
Class-level
Estimated ΔLogP/LogD ≈ +3.0 to +4.0
Class-level inference suggests improved membrane permeability in cellular assays; context-dependent.
Experimental LogP not available for this compound.
Drug Delivery Prodrug Design Chromatography

Orthogonal Deprotection Selectivity

The tert-butyl ester group in Glutaryl-[(S)-leucine tert-butyl ester] is cleaved under mildly acidic conditions (e.g., 50–95% trifluoroacetic acid in dichloromethane, 30–60 min at room temperature), whereas the glutaryl amide linkage remains completely stable under these conditions [1]. This orthogonal stability profile is not achievable with Glutaryl-L-leucine, which lacks a carboxyl protecting group and would undergo unintended activation or coupling at the leucine carboxyl if present in a synthetic sequence. Quantitative stability data for class members indicate >99% retention of amide bond integrity under standard t-Bu ester deprotection conditions (TFA:TIS:H₂O, 95:2.5:2.5, 2h, RT) [2].

Orthogonal Selectivity
Class-level
Amide bond >99% intact after TFA cleavage (class members)
Supports orthogonal deprotection in multi-step synthesis; method-context validation advised.
Based on class-level stability data under standard conditions.
Solid-Phase Peptide Synthesis Orthogonal Protection Synthetic Methodology

Penicillin Acylase Substrate Recognition

The glutaryl-containing analog Glutaryl-L-leucine (free acid form) has been characterized as a substrate for penicillin acylase (EC 3.5.1.11). Molecular modeling studies demonstrate that glutaryl-L-leucine binds with its uncharged glutaryl group in the S₁ subsite of the enzyme [1]. Notably, the F71C mutation in the B-subunit of penicillin acylase produces a 100-fold increase in kcat/Km towards glutaryl-L-leucine, confirming that the glutaryl moiety is a key recognition element and that steric modulation of the enzyme active site dramatically alters catalytic efficiency [2]. While direct kinetic data for the tert-butyl ester-protected form are not available in the primary literature, the presence of the bulky t-Bu ester adjacent to the scissile amide bond is expected to impose steric constraints that differ markedly from the free acid form, potentially altering substrate recognition and turnover rates.

Enzyme Recognition
Data to verify
Glutaryl-L-leucine: 100-fold kcat/Km increase with F71C mutant; target compound data not reported
Comparator evidence supports glutaryl recognition; steric probe utility requires direct target kinetic profiling.
No published kinetic parameters for the protected t-Bu ester form.
Enzyme Engineering Biocatalysis Substrate Specificity

Application Scenarios for Glutaryl-[(S)-leucine tert-butyl ester]


Orthogonal Building Block for Peptide Synthesis

In solid-phase or solution-phase peptide synthesis requiring sequential deprotection, Glutaryl-[(S)-leucine tert-butyl ester] provides a unique orthogonal protection strategy: the C-terminal leucine carboxyl is masked as an acid-labile t-Bu ester, while the N-terminal glutaryl moiety bears a free carboxylic acid available for immediate activation and coupling to amine-functionalized resins or linkers [1]. This configuration eliminates the need for an additional carboxyl deprotection step prior to conjugation, reducing synthetic sequence length by at least one step compared to fully protected intermediates. The 56.11 g/mol mass difference between protected and deprotected forms enables facile LC-MS reaction monitoring, ensuring complete deprotection before subsequent coupling reactions [2].

Prodrug Intermediate for Cellular Permeability

The tert-butyl ester protection in Glutaryl-[(S)-leucine tert-butyl ester] confers an estimated LogP increase of 3.0–4.0 units relative to the ionized free acid form at physiological pH [3]. This enhanced lipophilicity makes the compound a valuable intermediate in the design of esterase-labile prodrugs intended for intracellular delivery of glutaryl-leucine conjugates. Upon cellular entry, endogenous esterases hydrolyze the t-Bu ester to release the active free carboxylate form within the cytoplasmic compartment. This property is particularly relevant for studies targeting intracellular enzymes or organelles where passive membrane permeability is a prerequisite for target engagement.

Steric Probe for Enzyme Active-Site Mapping

Glutaryl-L-leucine (free acid) has been established as a substrate for penicillin acylase, with the F71C B-subunit mutant exhibiting a 100-fold increase in kcat/Km relative to wild-type enzyme [4]. The protected tert-butyl ester analog, Glutaryl-[(S)-leucine tert-butyl ester], introduces substantial steric bulk adjacent to the scissile amide bond. This structural modification makes the compound a useful probe for mapping steric tolerance within the enzyme active site and for differentiating binding modes between wild-type and engineered acylase variants. Comparative kinetic profiling of the protected versus deprotected forms can reveal structure-activity relationships governing substrate accommodation in the S₁′ subsite.

LC-MS Monitoring with Diagnostic Mass Shift

The 56.11 g/mol molecular weight difference between Glutaryl-[(S)-leucine tert-butyl ester] (301.38 g/mol) and its deprotected product Glutaryl-L-leucine (245.27 g/mol) provides an unambiguous mass shift that is readily detectable by standard LC-MS instrumentation [5]. This characteristic makes the compound useful as an internal standard or process control in synthetic workflows where monitoring of t-Bu ester deprotection efficiency is required. The discrete +56 Da shift eliminates spectral ambiguity that can arise from isobaric or near-isobaric impurities, enabling confident quantitation of deprotection conversion rates.

Application
Selection Property
Validation Focus
Peptide synthesis building block
Orthogonal protection profile
Deprotection efficiency monitoring via LC-MS
Intracellular delivery research intermediate
Lipophilicity enhancement
Cellular permeability assay context
Enzyme active-site steric probe
Steric bulk differentiation
Comparative kinetic profiling with deprotected form
Synthetic reaction monitoring
Diagnostic mass shift (56.1 Da)
Deprotection conversion rate quantitation
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